METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE
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Overview
Description
Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE typically involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the quinazoline ring. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-phenylquinazoline: Shares the quinazoline core but lacks the ester group.
2-Methyl-4-phenylquinazoline: Similar structure but without the chloro substituent.
4-Phenylquinazoline: Lacks both the chloro and methyl groups.
Uniqueness
Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate is unique due to the presence of both the chloro and methyl groups, as well as the ester functionality. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(6-chloro-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHVMLFHPCILSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(N1CC(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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